molecular formula C12H23NO3 B6175986 tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate CAS No. 1403864-96-9

tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate

Cat. No. B6175986
CAS RN: 1403864-96-9
M. Wt: 229.3
InChI Key:
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Description

“tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate” is a chemical compound with the CAS Number: 1403864-94-7 . It has a molecular weight of 229.32 . It is in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.32 . It is in powder form and is stored at a temperature of 4°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern and is often used in chemical transformations . It has relevance in nature and its implication in biosynthetic and biodegradation pathways, and it could possibly be applied in biocatalytic processes . This suggests that “tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate” and similar compounds could have potential applications in future chemical and biological research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate involves the protection of the hydroxyl group on the cyclohexane ring, followed by the reaction of the protected alcohol with tert-butyl chloroformate to form the carbamate. The protecting group is then removed to yield the final product.", "Starting Materials": [ "1S,3R,4R-3-hydroxy-4-methylcyclohexan-1-ol", "tert-butyl chloroformate", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Protect the hydroxyl group on the cyclohexane ring using a suitable protecting group (e.g. TBDMS or TMS).", "React the protected alcohol with tert-butyl chloroformate in the presence of a base (e.g. triethylamine) and a solvent (e.g. dichloromethane) to form the carbamate.", "Remove the protecting group using a suitable deprotection reagent (e.g. TBAF or HCl) to yield the final product, tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate." ] }

CAS RN

1403864-96-9

Product Name

tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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